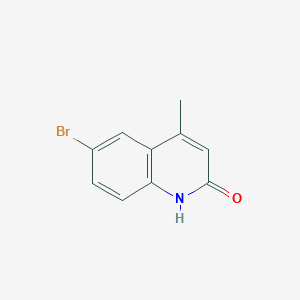

6-Bromo-4-methylquinolin-2-ol

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. nih.govtulane.edu Its unique structural features and versatility make it a fundamental building block in drug discovery and materials science. numberanalytics.comorientjchem.org Quinoline and its derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, antimalarial, and antioxidant activities. nih.govorientjchem.orgnih.govresearchgate.net This broad bioactivity has led to the development of numerous quinoline-based drugs, with several candidates currently in clinical trials for various diseases. nih.gov The ability to introduce various functional groups onto the quinoline ring allows for the fine-tuning of its biological and chemical properties, making it a highly attractive motif for designing novel bioactive molecules. orientjchem.orgnih.gov Consequently, quinoline derivatives are a central focus in the ongoing search for new therapeutic agents to combat a range of human ailments, including infectious diseases and cancer. nih.govnih.gov

Historical Development and Evolution of Quinoline Chemistry in Academic Discourse

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. nih.govwikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a related compound through the distillation of the alkaloid quinine, which he named "Chinoilin" or "Chinolein". wikipedia.org It was later determined that these two substances were identical. wikipedia.org This early link to quinine, a well-known antimalarial agent, foreshadowed the immense pharmacological potential of the quinoline core. numberanalytics.com

The academic exploration of quinoline chemistry advanced significantly with the development of various synthetic methods. Key named reactions, such as the Skraup synthesis (1880), the Combes synthesis (1888), and the Friedländer synthesis (1882), provided chemists with reliable routes to construct the quinoline ring system from simpler precursors. nih.goviipseries.org These classical methods, along with modern synthetic innovations, have enabled the creation of a vast library of substituted quinolines, fueling research into their diverse applications. orientjchem.orgiipseries.org

Rationale for Focusing on Bromo-substituted Quinolin-2-ol Derivatives

The strategic functionalization of the quinoline scaffold is a key aspect of modern medicinal chemistry. Halogenation, particularly bromination, represents a critical synthetic strategy for modifying the properties of quinoline derivatives. semanticscholar.orgacgpubs.org The introduction of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and electronic characteristics, often leading to enhanced biological activity. orientjchem.org For instance, the presence of a bromine atom on the quinoline ring has been shown to improve antibacterial efficacy. orientjchem.org

Bromo-substituted quinolines frequently serve as crucial intermediates in the synthesis of more complex, polyfunctionalized molecules. semanticscholar.orgchembk.com The bromine atom can act as a handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions, allowing for the construction of novel derivatives with tailored properties. smolecule.com Specifically, quinolin-2-ol (or its tautomer, quinolin-2(1H)-one) derivatives are of interest. Research has shown that bromo-substituted quinolines are valuable precursors for creating compounds with potential antimycobacterial and anticancer activities. nih.govrsc.org This makes bromo-substituted quinolin-2-ol derivatives, like 6-Bromo-4-methylquinolin-2-ol, a logical focus for synthetic and medicinal chemistry research programs.

Overview of Principal Research Trajectories for this compound

This compound, with the chemical formula C₁₀H₈BrNO, is a specific derivative that has emerged in several areas of chemical research. Its investigation has primarily revolved around its synthesis and its utility as a building block for more complex molecules, alongside preliminary explorations of its biological profile.

One of the principal research trajectories involves its synthesis, most notably via the Knorr reaction. pasteur.fr This typically involves the acid-catalyzed cyclization of an anilide precursor, such as N-(4-bromophenyl)-3-oxobutyramide, to form the quinolin-2-one ring system. prepchem.comresearchgate.net Studies have focused on optimizing the reaction conditions to achieve high yields and purity. researchgate.net

Another significant research avenue is its use as a chemical intermediate. For example, this compound serves as a starting material for the preparation of 6-bromo-2-chloro-4-methylquinoline, a versatile precursor for further derivatization. pasteur.frresearchgate.net Research has also explored its role in the synthesis of novel compounds with potential antimycobacterial properties. nih.gov Furthermore, preliminary studies have indicated that the compound itself may possess intrinsic biological activity, with reports of potential antimicrobial, anticancer, and antioxidant effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 89446-19-5 | chemscene.com |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | chemscene.com |

| Melting Point | 292°-299° C | prepchem.com |

| Boiling Point | 374.72 °C (Predicted) | chemchart.com |

| LogP | 3.01132 (Calculated) | chemscene.com |

Table 2: Reported Biological Activity Data for this compound

| Activity Type | Target | Metric | Value | Source |

|---|---|---|---|---|

| Anticancer | HeLa (cervical cancer) cells | IC50 | 15.5 µM | |

| Anticancer | MCF-7 (breast cancer) cells | IC50 | 22.3 µM | |

| Antimicrobial | Staphylococcus aureus | MIC | 32 µg/mL | |

| Antimicrobial | Escherichia coli | MIC | 64 µg/mL | |

| Antimicrobial | Pseudomonas aeruginosa | MIC | 128 µg/mL |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQMJGOVUYZKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422519 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-19-5 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Reaction Pathways

Established Synthetic Routes to 6-Bromo-4-methylquinolin-2-ol and its Tautomers

Traditional methods for quinoline (B57606) synthesis, while foundational, often involve harsh reaction conditions, high temperatures, and the use of strong acids. afjbs.comrsc.org

Knorr Synthesis and its Contemporary Adaptations for 6-Bromo-4-methylquinolin-2(1H)-one

The Knorr synthesis is a well-established and validated method for preparing 6-bromo-4-methylquinolin-2(1H)-one. researchgate.netthieme-connect.com This reaction involves the condensation of a β-keto ester with an aniline, followed by cyclization. researchgate.netthieme-connect.comthieme-connect.com

The process begins with the condensation of ethyl acetoacetate (B1235776) with 4-bromoaniline (B143363). researchgate.net This reaction is typically carried out under acidic conditions, with acetic acid often serving as both the solvent and catalyst at temperatures between 80–100°C for 6–8 hours, yielding an intermediate anilide. Monitoring of this step by ¹H NMR has been crucial to optimize conditions and prevent the formation of the undesired crotonate byproduct. researchgate.netthieme-connect.com

The subsequent step is the cyclization of the anilide to form the quinolin-2-one ring. researchgate.net This is commonly achieved by heating the anilide in polyphosphoric acid (PPA) at 120–140°C for 2–3 hours. Concentrated sulfuric acid can also be used for the cyclization. thieme-connect.comprepchem.com The presence of the electron-withdrawing bromine substituent can slow down the cyclization but improves the regioselectivity of the reaction.

Condensation Reactions Involving 4-Bromoaniline Precursors

The synthesis of this compound and its tautomer heavily relies on the initial condensation reaction with 4-bromoaniline. researchgate.netthieme-connect.comketonepharma.com 4-Bromoaniline, a white to slightly yellow crystalline solid, is a key aromatic amine intermediate in the synthesis of various organic compounds. ketonepharma.com

In the context of the Knorr synthesis, 4-bromoaniline undergoes condensation with a β-keto ester, such as ethyl acetoacetate, to form an anilide intermediate. researchgate.netthieme-connect.comthieme-connect.com The conditions for this condensation are critical to ensure high yields of the desired anilide and to minimize the formation of byproducts. researchgate.netthieme-connect.com One reported method involves heating a mixture of N-(4-bromophenyl)-3-oxobutyramide (the anilide intermediate) and concentrated sulfuric acid at 95°-100° C for 1.5 hours. prepchem.com

Cyclization Strategies for Constructing the Quinolin-2-ol Ring System

The final step in many synthetic routes to this compound is the cyclization of a suitable precursor to form the quinoline ring system. researchgate.netthieme-connect.comthieme-connect.com In the Knorr synthesis, this involves the intramolecular cyclization of the anilide formed from the condensation of 4-bromoaniline and a β-keto ester. researchgate.netthieme-connect.comthieme-connect.com

This cyclization is typically acid-catalyzed, with polyphosphoric acid (PPA) and concentrated sulfuric acid being the most commonly used reagents. thieme-connect.comprepchem.com The reaction generally requires heating to facilitate the intramolecular electrophilic substitution on the aromatic ring. prepchem.com The choice of cyclizing agent and reaction conditions can influence the yield and purity of the final product. For instance, using concentrated sulfuric acid at 95-100°C has been reported for the cyclization of N-(4-bromophenyl)-3-oxobutyramide. prepchem.com

The table below summarizes the key reaction steps and conditions for the established synthesis of 6-bromo-4-methylquinolin-2(1H)-one.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Condensation | 4-Bromoaniline, Ethyl acetoacetate | Acetic acid, 80–100°C, 6–8 hours | N-(4-bromophenyl)-3-oxobutyramide | 72% | |

| Cyclization | N-(4-bromophenyl)-3-oxobutyramide | Polyphosphoric acid, 120–140°C, 2–3 hours | 6-Bromo-4-methylquinolin-2(1H)-one | 85% | |

| Cyclization | N-(4-bromophenyl)-3-oxobutyramide | Concentrated sulfuric acid, 95-100°C, 1.5 hours | 6-Bromo-4-methylquinolin-2(1H)-one | 25.6% | prepchem.com |

Modern Synthetic Approaches Applicable to the Quinoline Scaffold

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of quinolines. afjbs.com These modern approaches often utilize transition-metal catalysis and green chemistry principles. mdpi.comafjbs.com

Transition Metal-Catalyzed Coupling Reactions for Diversification

Transition-metal-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules like quinolines. rsc.orgias.ac.in These methods provide advantages over traditional syntheses by enabling the formation of diverse compound libraries from readily available starting materials under milder conditions. rsc.orgias.ac.in

Various transition metals, including palladium, copper, rhodium, ruthenium, and cobalt, have been employed in catalytic systems for quinoline synthesis. mdpi.comrsc.org These catalysts facilitate a range of reactions, such as C–H bond activation, cross-coupling reactions, and oxidative annulation, to construct the quinoline scaffold. mdpi.comchim.it For example, palladium-catalyzed reactions, like the Suzuki and Sonogashira couplings, have been utilized to introduce diversity into the quinoline ring system. ias.ac.inchim.it Copper-catalyzed reactions have also been extensively studied for the synthesis of quinolines, often involving cyclization reactions of anilines with various coupling partners. rsc.org

The diversification of the quinoline scaffold using these methods allows for the synthesis of a wide array of derivatives with potentially enhanced pharmacological properties. rsc.org The precise and selective introduction of functional groups is a key advantage of this approach, accelerating the process of drug discovery. rsc.org

Environmentally Benign (Green Chemistry) and Metal-Free Protocols

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, have been increasingly applied to quinoline synthesis. afjbs.commdpi.com This has led to the development of metal-free protocols and the use of more environmentally friendly reagents and reaction conditions. mdpi.commdpi.com

One approach involves the use of iodine as a catalyst in reactions like the Friedländer synthesis, offering a greener alternative to transition metals. rsc.org Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and improved yields. mdpi.com For instance, a microwave-assisted Skraup reaction has been developed that omits the need for an external oxidant. mdpi.com

Furthermore, the use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green quinoline synthesis. ijpsjournal.comnih.gov Formic acid, a renewable and biodegradable resource, has been explored as a green catalyst for quinoline synthesis. ijpsjournal.com Metal-free domino one-pot protocols are also being developed to increase efficiency and reduce waste. acs.org These approaches often involve cascade reactions that allow for the construction of complex quinoline derivatives in a single step from simple starting materials. rsc.org

The table below provides an overview of modern synthetic approaches applicable to the quinoline scaffold.

| Approach | Catalyst/Reagent | Key Features | Reference |

| Transition Metal-Catalyzed Coupling | Pd, Cu, Rh, Ru, Co | High efficiency, broad substrate tolerance, diversification of the quinoline scaffold. | mdpi.comrsc.org |

| Green Chemistry Protocols | Iodine, Formic acid, Microwave irradiation | Environmentally friendly, reduced waste, use of renewable resources. | rsc.orgmdpi.comijpsjournal.com |

| Metal-Free Protocols | Domino reactions, Oxidative cyclization | Avoidance of toxic metals, increased efficiency through one-pot synthesis. | mdpi.comacs.org |

Multi-component Reactions and One-pot Synthetic Sequences

The synthesis of quinolin-2-ol derivatives often employs elegant one-pot sequences and multi-component reactions (MCRs) to enhance efficiency and atom economy. mdpi.comrsc.org While various MCRs exist for the broader quinoline family, the most pertinent one-pot strategy for this compound is the Knorr synthesis. nih.govresearchgate.netrsc.org

The Knorr synthesis for this compound involves a two-step sequence that can be managed as a single procedural pot, effectively streamlining the production. researchgate.net The process commences with the condensation of 4-bromoaniline with a β-keto ester, typically ethyl acetoacetate. This is followed by an acid-catalyzed intramolecular cyclization of the resulting anilide intermediate. researchgate.netpasteur.fr The final product exists in tautomeric equilibrium between the quinolin-2-ol and quinolin-2(1H)-one forms, a feature that makes the Knorr route a direct, one-pot pathway to the target compound without requiring additional reduction steps.

The initial condensation reaction is critical and has been optimized to favor the desired anilide product, N-(4-bromophenyl)-3-oxobutyramide, over the alternative crotonate byproduct. researchgate.net The subsequent cyclization is typically achieved using a strong acid like polyphosphoric acid (PPA) or sulfuric acid. prepchem.com

Ultrasound-Assisted and Microwave-Enhanced Synthetic Procedures

To address limitations of classical heating methods, such as long reaction times and potential for side-product formation, energy-efficient technologies like ultrasound and microwave irradiation have been applied to quinoline synthesis. researchgate.net These methods often lead to dramatically reduced reaction times, higher yields, and increased product purity. mdpi.comrsc.org

Microwave-Enhanced Synthesis: Microwave irradiation has been specifically utilized to shorten the duration of the Knorr synthesis of this compound. researchgate.net Researchers have attempted to optimize the condensation step between anilines and ethyl acetoacetate under microwave heating to accelerate the formation of the key anilide intermediate. researchgate.net The significant reduction in reaction times, from hours to minutes, is a common advantage noted in microwave-assisted synthesis of quinoline and related heterocyclic systems. researchgate.netmdpi.com The use of microwave energy in conjunction with solvent-free conditions further enhances the green credentials of the synthesis. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemical methods have also proven effective for synthesizing quinoline derivatives. Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones. nih.govresearchgate.net While direct sonochemical synthesis of this compound is not extensively detailed, the ultrasound-assisted synthesis of various quinoline derivatives in aqueous media highlights the potential of this technology. nih.govresearchgate.net For instance, a three-component reaction to form 2-substituted quinolines under ultrasound irradiation proceeds rapidly and in good yields. nih.gov The application of ultrasound can significantly accelerate reaction rates, as seen in the O-alkylation of quinoline derivatives where reaction times were reduced from 18 hours to just 15 minutes. mdpi.com

Investigations into Regioselectivity and Stereoselectivity in Quinolin-2-ol Synthesis

Regioselectivity: The control of substituent placement, or regioselectivity, is a critical aspect of synthesizing this compound. The choice of synthetic route is paramount in achieving the desired 6-bromo isomer.

The Knorr synthesis offers excellent regiocontrol. By starting with 4-bromoaniline, the bromine atom's position is pre-determined, ensuring the final product is the 6-bromo isomer. researchgate.net During the acid-catalyzed cyclization of the N-(4-bromophenyl)-3-oxobutyramide intermediate, steric effects from the electron-withdrawing bromine atom, although slowing the reaction, enhance the regioselectivity of the ring closure. Furthermore, the methyl group at the C4 position contributes steric hindrance that favors the formation of the 6-bromo regioisomer.

Stereoselectivity: Stereoselectivity relates to the control of the three-dimensional arrangement of atoms. The final product, this compound, is an achiral molecule due to its plane of symmetry and lack of stereocenters. Therefore, considerations of stereoselectivity are not applicable to its direct synthesis.

However, stereoselectivity is a crucial consideration in the synthesis of many other quinoline derivatives, particularly those with chiral centers, such as 1,2-dihydroquinolines. nih.govacs.org For example, aza-Michael addition reactions used to produce certain dihydroquinoline derivatives have been shown to be highly stereoselective, yielding predominantly the E-configuration isomer. nih.govresearchgate.net

Optimization of Reaction Conditions and Scalability for this compound Production

The efficient production of this compound hinges on the careful optimization of reaction conditions and the potential for scaling the synthesis for larger quantities. Research has focused primarily on refining the Knorr synthesis. researchgate.netpasteur.fr

Optimization of Reaction Conditions: The two main steps of the Knorr synthesis have been individually optimized to maximize yield and minimize impurities.

Anilide Formation (Condensation): The reaction between 4-bromoaniline and a β-keto ester is a critical control point. Using acetic acid as both a catalyst and solvent at a temperature of 80–100°C for 6–8 hours has been shown to produce the intermediate anilide in optimal yields of around 72%. It was noted that higher temperatures or extended reaction times could favor the formation of an undesired crotonate byproduct. researchgate.net An important optimization involves the choice of the keto ester; using tert-butyl acetoacetate instead of the more common ethyl acetoacetate can prevent the reaction from stalling, boosting the isolated yield of the anilide to 84%. researchgate.net

Quinolin-2-ol Formation (Cyclization): The cyclization of the anilide intermediate is typically performed in a strong acid. Heating in polyphosphoric acid (PPA) at 120–140°C for 2–3 hours can afford the final product in yields as high as 85%. An alternative procedure uses concentrated sulfuric acid at 95-100°C for 1.5 hours, though reported yields were lower. prepchem.com

The following table summarizes the optimization parameters for the Knorr synthesis:

Scalability: Adapting the laboratory-scale synthesis for industrial production requires further considerations. The Knorr synthesis has been identified as a viable method for large-scale production of this compound.

Key strategies for scaling up production include:

Green Chemistry Initiatives: Efforts are underway to make the process more environmentally friendly. A significant area of investigation is the replacement of corrosive and difficult-to-handle polyphosphoric acid (PPA) with more sustainable alternatives, such as biodegradable solid acids like p-toluenesulfonic acid.

The following table outlines scalability considerations:

Chemical Reactivity and Advanced Functionalization Strategies

Reactivity Profiles of the Bromine Substituent at the 6-Position

The bromine atom at the 6-position of the quinoline (B57606) ring is a key functional group for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comresearchgate.net The bromine atom at the 6-position of the quinolin-2-one core serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an organoboron reagent with an organic halide. unisa.ac.za In the context of 6-Bromo-4-methylquinolin-2-ol, the Suzuki-Miyaura reaction can be employed to introduce various aryl or heteroaryl groups at the 6-position. unisa.ac.za The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a base to facilitate the transmetalation step. unisa.ac.zamdpi.com The choice of base, which can include potassium carbonate, sodium hydroxide (B78521), or potassium phosphate, can influence the reaction's efficiency. worktribe.com The general applicability of the Suzuki reaction allows for the synthesis of a wide array of 6-aryl-4-methylquinolin-2-ones. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netresearchgate.net This reaction provides a means to introduce alkenyl substituents at the 6-position of the quinolinone scaffold. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from palladium(II) precursors like palladium acetate. researchgate.net The presence of a base is also required.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orggelest.com For this compound, the Sonogashira coupling can be used to install an alkynyl group at the 6-position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.org

Table 1: Overview of Cross-Coupling Reactions at the 6-Position

| Reaction | Reagents | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid or ester | Pd(0) or Pd(II) catalyst, Base | 6-Aryl-4-methylquinolin-2-one |

| Heck | Alkene | Pd(0) catalyst, Base | 6-Alkenyl-4-methylquinolin-2-one |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-4-methylquinolin-2-one |

While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The mechanism typically proceeds through an addition-elimination pathway involving a Meisenheimer complex intermediate. libretexts.org In the case of this compound, the electron-withdrawing nature of the quinolinone ring system can facilitate the displacement of the bromide by strong nucleophiles. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, at the 6-position.

Functionalization and Derivatization of the Hydroxyl Group at the 2-Position

The hydroxyl group at the 2-position, existing in equilibrium with its keto tautomer, presents another site for chemical modification.

The hydroxyl group of the quinolin-2-ol tautomer can undergo etherification and esterification reactions. Under basic conditions, the hydroxyl group can be deprotonated to form a nucleophilic alkoxide, which can then react with alkyl halides or other electrophiles to form ethers. nih.gov Similarly, esterification can be achieved by reacting the hydroxyl group with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct. These reactions provide a straightforward method for introducing a variety of substituents at the 2-position, thereby modifying the steric and electronic properties of the molecule.

An important characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-2(1H)-one form. nih.govebi.ac.uk This phenomenon is a type of lactam-lactim tautomerism. researchgate.net In the case of this compound, it exists in equilibrium with 6-Bromo-4-methylquinolin-2(1H)-one.

The position of this equilibrium is influenced by several factors, including the physical state (solid, solution, or gas phase), the solvent polarity, and the electronic nature of other substituents on the quinoline ring. In most cases, the quinolin-2(1H)-one (lactam) form is the major and more stable tautomer. ebi.ac.ukwikipedia.org This preference for the lactam form is explicitly denoted in the IUPAC name, which designates it as the (1H) tautomer.

Spectroscopic techniques, such as NMR and IR spectroscopy, are commonly used to study this tautomeric equilibrium. For instance, the presence of a carbonyl (C=O) stretching band in the IR spectrum is indicative of the quinolin-2(1H)-one form.

Chemical Transformations at the Methyl Group (4-Position)

The methyl group at the 4-position of the quinoline ring is also amenable to chemical modification. One common transformation is oxidation. For example, the methyl group of 6-bromo-4-methylquinoline (B1281910) can be oxidized to a formyl group (aldehyde) using selenium dioxide (SeO₂). nih.gov This aldehyde can then serve as a versatile intermediate for a variety of subsequent reactions, such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid, thus providing a pathway to a diverse range of 4-substituted quinoline derivatives.

Selective Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)

The C4-methyl group of the quinoline scaffold is a key site for initial functionalization through oxidation. While the direct oxidation of this compound is not extensively detailed, the oxidation of the closely related precursor, 6-bromo-4-methylquinoline, is a well-established strategy to introduce valuable carbonyl functionalities at the C4-position.

One of the most effective methods for this transformation is the use of selenium dioxide (SeO₂). The reaction of 6-bromo-4-methylquinoline with SeO₂ in a dioxane/water solvent system at elevated temperatures selectively oxidizes the methyl group to an aldehyde, yielding 6-bromoquinoline-4-carbaldehyde (B1602918). nih.gov This aldehyde serves as a pivotal intermediate for further derivatization.

Further oxidation of the C4-aldehyde to a carboxylic acid can be achieved using standard oxidizing agents. Alternatively, 6-bromo-2-hydroxyquinoline-4-carboxylic acid can be synthesized through different routes, such as the reaction of 5-bromoisatin (B120047) with pyruvic acid derivatives. google.com A patent describes a method starting from 5-bromoindoline-2,3-dione, which is treated with potassium hydroxide in acetone/water to yield 6-bromo-2-methylquinoline-4-carboxylic acid. google.com These synthetic pathways provide direct access to the C4-carboxylic acid derivative, a key building block for more complex molecules.

Table 1: Selective Oxidation of 6-Bromo-4-methylquinoline Derivatives

| Starting Material | Reagent(s) | Solvent(s) | Temperature (°C) | Product | Yield (%) | Reference |

| 6-Bromo-4-methylquinoline | SeO₂ | Dioxane/H₂O | 100 | 6-Bromoquinoline-4-carbaldehyde | Not Specified | nih.gov |

| 5-Bromoindoline-2,3-dione | KOH, then acid | Acetone/H₂O | 60 | 6-Bromo-2-methylquinoline-4-carboxylic acid | 75 | google.com |

Extension and Derivatization of the C4 Side-Chain

Once the C4-methyl group is oxidized, the resulting aldehyde or carboxylic acid functionality opens up numerous possibilities for side-chain extension and derivatization. These modifications are instrumental in exploring the structure-activity relationships of quinoline-based compounds.

A notable strategy involves the extension of the C4-carbaldehyde using a Horner-Wadsworth-Emmons reaction. Treatment of 6-bromoquinoline-4-carbaldehyde with triethyl phosphonoacetate generates ethyl (E)-3-(6-bromoquinolin-4-yl)acrylate. nih.gov The resulting α,β-unsaturated ester can be readily hydrolyzed to the corresponding acrylic acid. This acrylic acid derivative is a versatile precursor that can be coupled with a wide range of amines using standard peptide coupling conditions to afford a library of (E)-3-(6-bromoquinolin-4-yl)acrylamides. nih.gov

Another approach to modifying the C4 side-chain involves the transformation of a C4-ester. For instance, methyl 6-bromo-2-methylquinoline-4-carboxylate can be treated with a Grignard reagent, such as methylmagnesium bromide. This reaction converts the ester into a tertiary alcohol, yielding 2-(6-bromo-2-methylquinolin-4-yl)propan-2-ol, effectively extending the side chain and introducing a new functional group. google.com

Table 2: C4 Side-Chain Extension and Derivatization Reactions

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| (E)-3-(6-Bromoquinolin-4-yl)acrylic acid | Piperidine, HATU, DIPEA | (E)-3-(6-bromoquinolin-4-yl)-1-(piperidin-1-yl)prop-2-en-1-one | 92 | nih.gov |

| (E)-3-(6-Bromoquinolin-4-yl)acrylic acid | Cyclobutanamine, HATU, DIPEA | (E)-N-cyclobutyl-3-(6-bromoquinolin-4-yl)acrylamide | 86 | nih.gov |

| (E)-3-(6-Bromoquinolin-4-yl)acrylic acid | Aniline, HATU, DIPEA | (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide | 53 | nih.gov |

| Methyl 6-bromo-2-methylquinoline-4-carboxylate | MeMgBr | 2-(6-Bromo-2-methylquinolin-4-yl)propan-2-ol | Not Specified | google.com |

Strategies for Introducing Additional Functionalities onto the Quinoline Core

Beyond the C4-position, the quinoline core of this compound offers other sites for functionalization. The bromine atom at the C6-position is a particularly useful handle for introducing molecular diversity through cross-coupling reactions.

Palladium-catalyzed reactions are powerful tools for this purpose. The C6-bromo group can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters to form new carbon-carbon bonds. This strategy has been employed to link the quinoline scaffold to other aromatic or heteroaromatic rings. google.com Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-based substituents at the C6-position. These reactions are fundamental in medicinal chemistry for the construction of complex drug-like molecules. researchgate.net

Another advanced strategy for functionalizing the quinoline core is direct C-H activation. Iridium-catalyzed borylation, for example, can introduce a boronic ester group onto the carbocyclic ring of the quinoline system, which can then be used in subsequent cross-coupling reactions. acs.org While this has been demonstrated on related fluoroquinolines, the principles are applicable to the 6-bromo scaffold, potentially allowing for functionalization at positions that are otherwise difficult to access. acs.org

Chelation Chemistry and Ligand Design Incorporating the this compound Moiety

The this compound structure contains inherent features that make it an attractive scaffold for the design of metal-chelating ligands. The quinoline nitrogen atom and the adjacent C2-oxygen atom (in either its hydroxyl or keto tautomeric form) create a bidentate (N,O) binding site capable of coordinating with a variety of metal ions.

The chelating properties of this scaffold can be significantly enhanced through further functionalization. The introduction of a carboxylic acid group at the C4-position, as described in section 3.3.1, transforms the molecule into a potentially potent tridentate ligand. The resulting 6-bromo-2-hydroxyquinoline-4-carboxylic acid can coordinate to a metal center through the quinoline nitrogen, the C2-oxygen, and one of the carboxylate oxygens, forming stable five- and six-membered chelate rings. This N,O,O-coordination motif is highly effective for binding metal ions.

The design of ligands based on quinoline scaffolds is a well-established field. For example, 8-hydroxyquinoline (B1678124) is a classic chelating agent, and its derivatives are widely used in analytical chemistry and materials science. researchgate.net By analogy, derivatives of this compound are promising candidates for the development of new catalysts, chemical sensors, and metallopharmaceuticals. scispace.com The C6-bromo atom provides an additional synthetic handle to tether the quinoline-metal complex to other molecules or solid supports, further expanding its potential applications.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 6-Bromo-4-methylquinolin-2-ol in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. The compound exists in a tautomeric equilibrium between the -ol (hydroxy) and -one (oxo) forms, with the quinolin-2(1H)-one form generally predominating in solution.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would display distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the labile N-H proton of the dominant quinolinone tautomer.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Bromo-4-methylquinolin-2(1H)-one

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (N-H) | ~11.5 (broad singlet) | - |

| 2 (C=O) | - | ~162.0 |

| 3 (C-H) | ~6.3 (singlet) | ~120.5 |

| 4 (C-CH₃) | - | ~148.0 |

| 4a | - | ~119.0 |

| 5 (C-H) | ~7.6 (doublet) | ~123.5 |

| 6 (C-Br) | - | ~115.5 |

| 7 (C-H) | ~7.1 (doublet of doublets) | ~125.0 |

| 8 (C-H) | ~7.6 (doublet) | ~115.6 |

| 8a | - | ~140.5 |

Note: Predicted values are based on literature data for similar quinolinone structures and substituent effects. Actual experimental values may vary depending on the solvent and concentration.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-7 and H-8, and between H-7 and H-5, confirming their positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., the proton signal at ~6.3 ppm to the carbon at ~120.5 ppm, C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (~2.4 ppm) to the C-4 (~148.0 ppm), C-3 (~120.5 ppm), and C-4a (~119.0 ppm) carbons.

The H-5 proton (~7.6 ppm) to the C-4, C-7, and C-8a carbons.

The H-3 proton (~6.3 ppm) to the C-2, C-4, and C-4a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can help confirm assignments and provide insights into the 3D structure. For instance, a NOESY correlation would be expected between the methyl protons and the H-5 proton, confirming their spatial proximity.

The quinoline ring system is largely planar and rigid, limiting significant conformational flexibility. However, NMR can be used to study dynamic processes. The primary dynamic process for this molecule is the keto-enol tautomerism between the 6-bromo-4-methylquinolin-2(1H)-one and this compound forms. Variable-temperature NMR studies could potentially be used to investigate the kinetics and thermodynamics of this equilibrium. Furthermore, NMR can probe intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence chemical shifts and provide information on aggregation in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are complementary and arise from changes in the dipole moment (IR) or polarizability (Raman) during molecular vibrations. The analysis of this compound is supported by both experimental data and theoretical calculations, such as Density Functional Theory (DFT), which aid in the precise assignment of vibrational modes. ultraphysicalsciences.orgresearchgate.net

Key vibrational bands for the dominant quinolin-2-one tautomer include:

N-H Stretch: A broad band in the IR spectrum, typically in the range of 3200-2800 cm⁻¹, characteristic of a hydrogen-bonded N-H group in the solid state.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1660-1640 cm⁻¹, indicative of the amide carbonyl group in the quinolinone ring.

C=C and C=N Stretching: Multiple bands in the 1620-1400 cm⁻¹ region corresponding to the stretching vibrations of the aromatic quinoline ring system.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹ (e.g., ~2928 cm⁻¹). researchgate.net

C-Br Stretch: A strong vibration typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Table 2: Selected Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100-2800 | ν(N-H) stretch |

| >3000 | ν(C-H) aromatic stretch |

| <3000 | ν(C-H) methyl stretch |

| ~1650 | ν(C=O) stretch |

| ~1600-1400 | ν(C=C), ν(C=N) ring stretching |

| ~550 | ν(C-Br) stretch |

Note: ν denotes a stretching vibration. Values are approximate and based on data for similar compounds. researchgate.netresearchgate.net

Mass Spectrometry (High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would appear as a characteristic doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. The expected peaks would be at m/z 237 and m/z 239.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₈BrNO).

Fragmentation Pattern: The fragmentation of the molecular ion under electron impact (EI) or other ionization methods can provide valuable structural information. Plausible fragmentation pathways include:

Loss of a carbon monoxide (CO) molecule from the quinolinone ring (M-28).

Loss of the bromine radical (M-79/81).

Loss of a methyl radical (M-15).

Subsequent cleavages of the heterocyclic and benzene rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not widely reported, analysis of closely related quinolin-2-one derivatives allows for a detailed prediction of its solid-state architecture. bohrium.com

An X-ray diffraction study would confirm the tautomeric form present in the crystal lattice, which is overwhelmingly likely to be the quinolin-2(1H)-one form. The analysis would provide precise bond lengths, bond angles, and torsion angles. Key structural features would include:

Planarity: The fused quinolinone ring system would be nearly planar.

Intermolecular Interactions: The crystal packing would be dominated by strong intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. bohrium.com This typically leads to the formation of centrosymmetric dimers or infinite chains/sheets, creating a stable, well-ordered crystal lattice.

Electronic Absorption and Emission Spectroscopy for Investigating Electronic Transitions and Photophysical Behavior

Electronic absorption and emission spectroscopy are powerful tools for elucidating the electronic structure and photophysical properties of heterocyclic compounds like this compound. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of light and the subsequent de-excitation pathways, including fluorescence. The quinolin-2-one core, a key structural feature of the target molecule, is known to exhibit distinct spectroscopic characteristics that are modulated by the nature and position of its substituents.

The electronic absorption spectra of quinolin-2-one derivatives are typically characterized by absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are typically of lower energy and intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an antibonding π* orbital.

The photophysical behavior of 4-hydroxy-3-methyl-2(1H)-quinolone, a structurally similar compound, reveals UV absorption maxima at 312 nm and 226 nm. This provides a foundational understanding of the electronic transitions within this class of molecules. Another study on quinoline-fused dihydro/spiro-quinazolinone derivatives, which share the quinoline core, reported absorption bands in the 250-280 nm range (π-π* transition) and a shoulder in the 330-380 nm region (n-π* transition), with corresponding fluorescence emission between 367 nm and 380 nm acs.org.

The fluorescence properties of these molecules, including their quantum yield and lifetime, are also highly dependent on their molecular structure and environment. For some substituted quinolines, fluorescence quantum yields have been reported to vary significantly with the solvent, for example, from 0.1063 in more polar solvents to 0.8019 in less polar environments acs.org. This solvatochromism suggests a change in the dipole moment of the molecule upon excitation.

To provide a quantitative perspective, the following tables present photophysical data for representative quinolin-2-one derivatives. It is important to note that these values are for analogous compounds and are intended to provide an illustrative understanding of the potential photophysical behavior of this compound.

Table 1: Spectroscopic Data for Representative 2(1H)-Quinolone Derivatives

| Compound | λabs (nm) | λem (nm) | Solvent | Reference |

| 2(1H)-quinolone derivative Q1 | 366 | 508 | 0.1 M phosphate buffer with CH3CN | mdpi.com |

| 2(1H)-quinolone derivative Q2 | 376 | 468 | 0.1 M phosphate buffer with CH3CN | mdpi.com |

| 2(1H)-quinolone derivative Q3 | 394 | 600 | 0.1 M phosphate buffer with CH3CN | mdpi.com |

Table 2: Photophysical Data for Quinoline-Fused Dihydro/Spiro-quinazolinone Derivatives

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |

| Compound 4c | N/A | N/A | 0.3681 - 0.1063 | Acetonitrile | acs.org |

| Compound 4k | N/A | N/A | 0.8019 - 0.1522 | Toluene | acs.org |

| Compound 6a | 250-280, 330-380 (shoulder) | 367 | N/A | N/A | acs.org |

| Compound 6b | 250-280, 330-380 (shoulder) | 371 | N/A | N/A | acs.org |

| Compound 6c | 250-280, 330-380 (shoulder) | 380 | N/A | N/A | acs.org |

| Compound 6d | 250-280, 330-380 (shoulder) | 380 | N/A | N/A | acs.org |

These data highlight the rich photophysical behavior of the quinolin-2-one scaffold and underscore the significant impact of substitution on their electronic absorption and emission properties. Further experimental investigation of this compound is necessary to fully elucidate its specific electronic transitions and photophysical characteristics.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. By calculating the electron density, DFT methods can determine the ground-state energy and, from it, derive numerous other properties of 6-Bromo-4-methylquinolin-2-ol.

A fundamental step in any computational analysis is to find the molecule's most stable three-dimensional arrangement, known as geometric optimization. Using a DFT functional such as B3LYP combined with a basis set like 6-311++G(d,p), the coordinates of each atom in this compound would be adjusted until the lowest energy conformation is found. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the distribution of electrons across the molecule to understand its polarity and charge distribution. Key parameters derived from this analysis are presented in the table below, based on hypothetical calculations for illustrative purposes.

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for this compound (Note: These values are illustrative as specific literature data is unavailable.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The ground state energy of the optimized molecule. | -X Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | Y Debyes |

| C=O Bond Length | The distance between the carbon and oxygen atoms in the quinolinone ring. | ~1.25 Å |

| C-Br Bond Length | The distance between the carbon atom of the benzene (B151609) ring and the bromine atom. | ~1.90 Å |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO would likely be distributed over the electron-rich quinolinone ring system, while the LUMO would also be located on this aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative as specific literature data is unavailable.)

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | 4.7 |

To pinpoint specific reactive sites within the molecule, Fukui indices are calculated. These indices quantify the change in electron density at a particular atom when the total number of electrons in the molecule changes. The Fukui function helps identify which atoms are most susceptible to attack:

Nucleophilic attack (f+): Indicates the sites most likely to accept an electron.

Electrophilic attack (f-): Indicates the sites most likely to donate an electron.

For this compound, the carbonyl oxygen and the nitrogen atom would be expected to be primary sites for electrophilic attack, while certain carbon atoms on the aromatic rings would be susceptible to nucleophilic attack.

Chemical reactions are typically carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate these effects. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a simulated solution. Applying these models to this compound would provide insight into its stability and electronic structure in various solvents like water, ethanol, or DMSO.

Quantum Chemical Studies on Tautomerism (e.g., Hartree-Fock, MP2, DFT)

The "-ol" suffix in this compound suggests a hydroxyl group, but it exists in equilibrium with its keto tautomer, 6-Bromo-4-methylquinolin-2(1H)-one. The keto form is generally more stable for 2-quinolinone systems. Quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT, can be used to calculate the relative energies of these two tautomers. By comparing the total energies of the optimized geometries of the enol and keto forms, the equilibrium constant can be predicted, confirming which tautomer is predominant under different conditions (e.g., gas phase vs. solution). DFT calculations would likely show the keto form to be significantly lower in energy, and thus the more stable and abundant tautomer.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Biological Interactions

While this compound is a relatively rigid molecule, its methyl group can rotate, and the molecule can exhibit subtle conformational flexibility. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation would reveal the accessible conformational ensemble of the molecule in a solvent.

Furthermore, if this compound were to be investigated as a potential biologically active agent (e.g., an enzyme inhibitor), MD simulations would be invaluable. By simulating the molecule in a system containing a target protein, researchers could study the dynamics of their interaction, the stability of the binding pose, and the key intermolecular forces (like hydrogen bonds or hydrophobic interactions) that govern the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the efficacy of novel compounds and for optimizing lead structures in drug development.

Currently, there are no specific QSAR models reported in the scientific literature for this compound. The development of a robust QSAR model would necessitate a dataset of structurally diverse analogs of this compound with corresponding experimental biological data. Such a model could significantly aid in the virtual screening and rational design of new derivatives with improved therapeutic potential.

Biological and Pharmacological Research Applications

Comprehensive Biological Activity Screening of 6-Bromo-4-methylquinolin-2-ol Derivatives

Derivatives of the this compound scaffold have been subjected to extensive biological evaluation, revealing a broad spectrum of potential therapeutic applications. These investigations have spanned antimicrobial, anticancer, anti-inflammatory, and antiparasitic activities, among others.

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, and analogues of this compound have been investigated for their efficacy against a variety of microbial pathogens.

Antibacterial and Antifungal Activity: Research into related structures has shown that the quinoline nucleus is a potent pharmacophore for antimicrobial agents. For instance, derivatives of 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol have demonstrated notable antimycobacterial activity. Specifically, the compound 2-(6-bromoquinolin-4-yl)-1-methoxypropan-2-ol exhibited a Minimum Inhibitory Concentration (MIC) of 21.2 µM against Mycobacterium tuberculosis, an activity level comparable to the standard drug pyrazinamide. nih.gov

While direct studies on the antifungal activity of this compound are limited, broader research on quinoline derivatives indicates significant potential. Certain substituted quinolines have shown potent inhibitory effects against fungi such as Aspergillus niger. researchgate.net Similarly, some 2-substituted-4-amino-quinolines have been identified as promising antifungal candidates. nih.gov Structurally related 6-bromo-quinazolinone derivatives have also displayed high activity against bacterial species including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.orgmediresonline.org

| Derivative Class | Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis | MIC: 21.2 µM | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High Activity (Zone: 10–16mm) | mediresonline.orgmediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | High Activity | mediresonline.org |

| Substituted Quinoline | Aspergillus niger | Potent Zone of Inhibition | researchgate.net |

Antiviral and Antiparasitic Activity: The investigation into the antiviral and broader antiparasitic activities of this compound derivatives is an ongoing area of research. The quinoline scaffold is famously present in antimalarial drugs, and its derivatives continue to be explored for various parasitic infections. nih.govsemanticscholar.org

The quinolin-2-one scaffold is a key feature in numerous compounds developed for cancer therapy. Derivatives incorporating the 6-bromo substitution have been a particular focus of investigation due to their enhanced cytotoxic potential against various cancer cell lines.

Studies on structurally similar 6-bromo quinazolinone derivatives have shown significant antiproliferative activity. For example, one such derivative, compound 8a , demonstrated potent cytotoxicity against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.govnih.gov Notably, this compound showed greater selectivity for cancer cells over normal (MRC-5) cells, where its IC50 value was significantly higher at 84.20 µM. nih.govnih.gov This selectivity is a critical attribute for potential anticancer agents. The general anticancer potential of quinoline derivatives has been demonstrated across a wide range of cell lines, including those of the lung, colon, and breast, often through mechanisms like cell cycle arrest and apoptosis induction. arabjchem.orgarabjchem.orgglobalresearchonline.net

| Derivative Class | Cell Line | Cell Type | Activity (IC50) | Reference |

| 6-Bromo quinazolinone (Compound 8a) | MCF-7 | Human Breast Adenocarcinoma | 15.85 ± 3.32 µM | nih.govnih.gov |

| 6-Bromo quinazolinone (Compound 8a) | SW480 | Human Colon Adenocarcinoma | 17.85 ± 0.92 µM | nih.govnih.gov |

| 6-Bromo quinazolinone (Compound 8a) | MRC-5 | Normal Human Fetal Lung Fibroblast | 84.20 ± 1.72 µM | nih.govnih.gov |

| C-6 substituted 2-phenylquinolines | PC3 | Human Prostate Cancer | Good Cytotoxicity | rsc.org |

| C-6 substituted 2-phenylquinolines | HeLa | Human Cervical Cancer | Good Cytotoxicity | rsc.org |

Quinoline and quinolin-2-one derivatives have been identified as promising candidates for the development of new anti-inflammatory and analgesic drugs. Research has shown that the 4-hydroxyquinolin-2-one core structure is associated with highly active analgesics. najah.edu

Molecular hybridization approaches, such as creating conjugates of ibuprofen (B1674241) and quinoline, have yielded compounds with significant anti-inflammatory properties in carrageenan-induced rat paw edema models. nih.gov These conjugates, including 6-substituted derivatives, also demonstrated promising peripheral and central analgesic activity. nih.gov Further studies have shown that other complex quinoline derivatives can exhibit potent analgesic and anti-inflammatory effects, comparable to standard drugs like diclofenac, potentially through the inhibition of COX-2. nih.govresearchgate.netnih.gov The anti-inflammatory action may also involve the suppression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

The quinoline ring is the cornerstone of several pivotal antimalarial drugs, such as chloroquine (B1663885) and quinine. This has spurred continuous research into new quinoline-based compounds to combat parasitic diseases, including malaria and leishmaniasis.

Significant antileishmanial activity has been observed in bromo-substituted quinoline derivatives. A study on quinoline-4-carboxylic acids found that 6-Bromo-2-(4-hydroxylphenyl)quinoline-4-carboxylic acid was active against Leishmania. semanticscholar.org In another study, a styrylquinoline derivative, 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate , showed high activity against intracellular amastigotes of L. (V) panamensis with a median effective concentration (EC50) of 2.8 µg/mL. semanticscholar.org The broader class of 2-substituted quinolines is considered a promising source of new antileishmanial drugs. nih.govresearchgate.net

Regarding antimalarial activity, the 4-aminoquinoline (B48711) core is considered critical, with the 7-chloro substitution being a key feature in drugs like chloroquine. nih.gov While specific data for this compound derivatives is emerging, the general class of 6-substituted quinolines continues to be a focus for developing novel antiplasmodial agents. nih.gov

| Derivative | Parasite | Activity (IC50/EC50) | Reference |

| 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate | L. (V) panamensis (amastigotes) | EC50: 2.8 µg/mL | semanticscholar.org |

| 6-Bromo-2-(4-hydroxylphenyl)quinoline-4-carboxylic acid | Leishmania species | Active | semanticscholar.org |

The therapeutic potential of this compound derivatives extends beyond the aforementioned areas. While research into their antidiabetic and antihypertensive effects is still in preliminary stages, the structural versatility of the quinolin-2-one scaffold suggests that derivatives could be designed to interact with a wide array of biological targets, including those relevant to metabolic and cardiovascular diseases. The broad bioactivity of the quinoline class as a whole supports the continued investigation of these compounds for novel pharmacological applications. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For quinoline and quinazolinone derivatives, several SAR studies have provided insights into how specific substitutions influence biological activity.

In the context of anticancer activity, studies on related 6-bromo quinazolinones revealed that the nature of the substituent at other positions significantly impacts cytotoxicity. For instance, attaching an aliphatic linker to a thiol group at the 2-position resulted in a more potent compound compared to those with an aromatic linker. nih.govnih.gov For antimalarial 4-aminoquinolines, the presence and position of a halogen on the quinoline ring are critical for activity. nih.gov Similarly, in a series of 2-arylvinylquinolines, the 6-chloro substitution was found to be optimal for antiplasmodial potency. nih.gov

Mechanistic Investigations of Biological Action

Understanding the mechanism of action of this compound and related compounds involves identifying their molecular targets and how they modulate cellular pathways.

The quinoline scaffold is found in inhibitors of various critical cellular enzymes. While direct studies on this compound are limited, related quinoline and quinolinone structures are known to target key signaling proteins.

The PI3K/mTOR pathway , which is often dysregulated in cancer, is a known target for quinoline-based compounds. nih.govnih.gov The compound GSK2126458, for which 6-bromo-4-iodoquinoline (B1287929) is a key intermediate, is a highly potent inhibitor of both PI3K and mTOR. researchgate.net Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is another well-studied dual PI3K/mTOR inhibitor. nih.gov These findings suggest that the quinoline core, such as that in this compound, can serve as a scaffold for developing inhibitors that target this crucial cancer-related pathway.

While specific inhibition of Phosphodiesterase 3 (PDE3) by this compound is not explicitly documented in the provided context, the quinolinone core is a known privileged structure for developing PDE3 inhibitors used in treating heart failure. This indicates a potential, though unconfirmed, area of activity for this class of compounds.

| Inhibitor | Chemical Class | Target(s) | Note | Reference |

|---|---|---|---|---|

| GSK2126458 | Quinoline derivative | PI3K, mTOR | Synthesized using a 6-bromo-4-iodoquinoline intermediate | researchgate.net |

| Dactolisib (NVP-BEZ235) | Imidazo[4,5-c]quinoline derivative | PI3K, mTOR | Widely studied dual inhibitor | nih.gov |

Derivatives of the quinoline and quinazolinone scaffold have been shown to exert their anticancer effects by modulating several fundamental cellular processes.

DNA Synthesis: Certain quinoline-based compounds can interfere with DNA synthesis. They have been shown to inhibit various enzymes that act on DNA, including DNA methyltransferases and polymerases, by intercalating into the DNA structure. nih.gov This disruption of DNA-related enzymatic activity can halt cell proliferation. nih.gov

Cell Cycle Progression: The antiproliferative activity of many quinoline derivatives is linked to their ability to cause cell cycle arrest. isofts.kiev.ua For example, novel 4-phenylquinolin-2(1H)-one derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov Similarly, a related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), was found to induce G2/M cell cycle arrest in leukemia cells. isofts.kiev.ua

Apoptosis Induction: A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. nih.gov Several studies have confirmed that brominated quinoline and quinazolinone derivatives are potent inducers of apoptosis. nih.govisofts.kiev.uanih.gov For instance, 6-Bromo-5-nitroquinoline has been noted for its apoptotic activity, making it a potential agent for causing cancer cell death. nih.gov Treatment of cancer cells with these compounds leads to characteristic apoptotic features like chromatin condensation and the appearance of apoptotic bodies. nih.gov

Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. The quinoline scaffold has been explored for its antiangiogenic properties. nih.govcy7-5-azide.com Studies on 2-aryl-3-bromoquinolin-4(1H)-ones have evaluated their antiangiogenic effects, suggesting that this class of compounds can inhibit processes related to new blood vessel formation. researchgate.net

Beyond the major signaling pathways, quinoline derivatives have been investigated as inhibitors of a broad range of other enzymes and as ligands for various receptors.

The quinolinone scaffold is recognized as a "privileged structure" capable of binding to multiple biological targets. mdpi.com For example, 4-hydroxy-2-quinolinone derivatives have been synthesized and evaluated as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammation. mdpi.com Furthermore, substituted quinolines have been identified as a novel class of nonpeptidic, noncovalent inhibitors of the human proteasome, a key complex for protein degradation within the cell. nih.gov These studies underscore the versatility of the quinoline and quinolinone core in designing specific enzyme inhibitors. mdpi.comnih.gov

Strategic Design and Development of Novel Bioactive Compounds

The quinolin-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The strategic incorporation of various substituents onto this core structure allows for the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents. The compound this compound, in particular, offers a unique starting point for the design of novel bioactive molecules due to the presence of a bromine atom at the C6 position, a methyl group at the C4 position, and a hydroxyl group at the C2 position. These features provide multiple avenues for structural modification and optimization of biological activity.

The bromine atom at the C6 position is of particular interest in drug design. It can act as a key interaction point with biological targets through halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. Furthermore, the bromine atom can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR). The methyl group at the C4 position can influence the compound's lipophilicity and steric profile, which can in turn affect its binding affinity and pharmacokinetic properties. The hydroxyl group at the C2 position, existing in tautomeric equilibrium with the keto form (a quinolin-2(1H)-one), provides a site for etherification or esterification, enabling the attachment of various side chains to modulate the compound's biological effects.

A common strategy in the development of novel bioactive compounds from a lead scaffold like this compound involves the systematic modification of its peripheral substituents to enhance potency, selectivity, and drug-like properties. For instance, drawing inspiration from studies on structurally related 6-hydroxy-4-methylquinolin-2(1H)-one derivatives that have shown potential as inotropic agents through the inhibition of phosphodiesterase 3 (PDE3), a similar approach could be applied to the 6-bromo analogue. By replacing the bromine with various functional groups or by modifying the hydroxyl group, it is conceivable to develop new classes of cardiovascular agents.

Moreover, the quinoline and quinazolinone cores, which are structurally analogous to quinolin-2-ol, are well-established pharmacophores in the design of anticancer agents, often targeting protein kinases such as the epidermal growth factor receptor (EGFR). The 6-bromo substitution has been shown to be favorable for activity in some quinazoline-based EGFR inhibitors. This suggests that derivatives of this compound could be strategically designed to target various protein kinases implicated in cancer. Molecular modeling and docking studies can be employed to predict the binding interactions of designed analogues with the target protein's active site, guiding the synthetic efforts towards compounds with the highest potential for biological activity.

The table below illustrates a hypothetical strategic design of novel bioactive compounds based on the this compound scaffold, targeting different biological activities based on rational drug design principles and findings from related chemical series.

| Parent Scaffold | Modification Strategy | Hypothetical Derivative | Target Biological Activity | Rationale |

| This compound | Suzuki or Stille coupling at C6-Br | 6-Aryl-4-methylquinolin-2-ol | Anticancer (e.g., Kinase inhibitor) | Introduction of aryl groups can enhance binding to hydrophobic pockets in kinase active sites. |

| This compound | Etherification of C2-OH with various side chains | 2-(Alkoxy)-6-bromo-4-methylquinoline | Cardiovascular (e.g., PDE3 inhibitor) | Mimicking the design of known 6-substituted quinolinone-based PDE3 inhibitors. |

| This compound | Buchwald-Hartwig amination at C6-Br | 6-(Amino-substituted)-4-methylquinolin-2-ol | Antimicrobial | Introduction of basic amine functionalities can lead to interactions with microbial targets. |

| This compound | Sonogashira coupling at C6-Br | 6-Alkynyl-4-methylquinolin-2-ol | Antiviral | Alkynyl groups can act as bioisosteres for other functional groups and participate in key binding interactions. |

Applications in Materials Science and Emerging Fields

Optoelectronic Materials and Devices

The inherent photophysical properties of the quinolin-2-one core structure position its derivatives as promising components in optoelectronic applications. Research into this area leverages the compound's ability to interact with light and electricity, paving the way for its use in next-generation electronic devices.

Development as Fluorescent Dyes and Components in Optical Applications

Quinolin-2-one derivatives are recognized for their fluorescent properties, a characteristic that is fundamental to their application as dyes and optical probes. The core structure often exhibits strong luminescence, making it a valuable fluorophore. While direct studies on the fluorescence of 6-Bromo-4-methylquinolin-2-ol are not extensively detailed in the available literature, the general class of quinolin-2-ones is known to serve as precursors in the synthesis of various dyes and pigments. The specific substitution pattern of this compound, featuring both electron-donating and electron-withdrawing groups, suggests a potential for tunable fluorescence, a desirable trait for creating a diverse palette of fluorescent dyes for imaging and sensing applications.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The development of efficient and stable organic electronic devices is a major goal in materials science. While specific integration of this compound into OLEDs or OSCs has not been prominently reported, the foundational quinoline (B57606) structure is a key component in many organic electronic materials. The ability to modify the quinoline core allows for the fine-tuning of energy levels (HOMO/LUMO) to facilitate charge injection, transport, and recombination in OLEDs, or to optimize light absorption and charge separation in OSCs. The presence of a reactive bromine atom on this compound offers a synthetic handle for incorporating this moiety into larger conjugated systems or polymers designed for these applications.

Modulation of Photophysical Properties through Structural Engineering

The photophysical characteristics of quinolin-2-one derivatives can be precisely controlled through structural modifications. The introduction of different substituents at various positions on the quinoline ring can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts. For instance, the electron-donating methyl group at the 4-position and the electron-withdrawing bromine atom at the 6-position in this compound create a push-pull system that can influence the intramolecular charge transfer (ICT) characteristics of the molecule. Further chemical transformations, such as reactions involving the hydroxyl group or substitution of the bromine atom, could lead to new derivatives with tailored photophysical properties, making them suitable for specific applications like targeted fluorescent probes or specialized optoelectronic components.

Polymer Chemistry and Engineering

The incorporation of heterocyclic compounds into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. While the direct polymerization of this compound is not a widely documented process, its structure presents possibilities for its use in polymer chemistry. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for creating conjugated polymers. These polymers are of interest for applications in organic electronics, sensors, and advanced coatings. Furthermore, the quinolin-2-one moiety could be incorporated as a pendant group on a polymer chain, potentially enhancing the thermal stability or modifying the optical properties of the bulk material.

Agrochemical Science and Development

The quinoline ring system is a well-established pharmacophore in medicinal chemistry and has also shown significant promise in the field of agrochemicals.

Potential as Herbicides and Pesticides